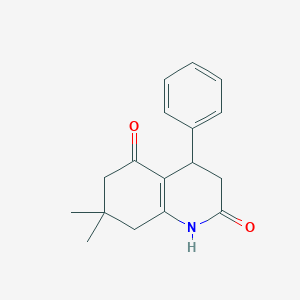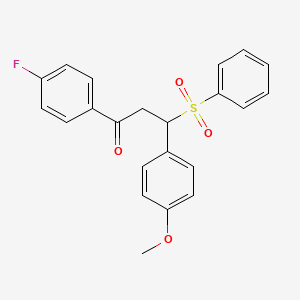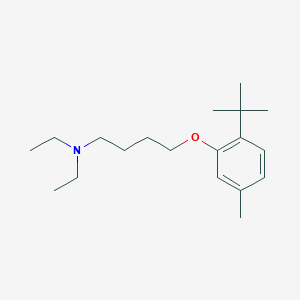
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as BPPO, is a chemical compound that has been studied extensively in the field of medicinal chemistry. BPPO is a derivative of propanol, which is used in the synthesis of many pharmaceuticals and other organic compounds. The compound is known for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and differentiation. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In Alzheimer's disease, this compound has been shown to reduce the levels of beta-amyloid and tau proteins, which are involved in the formation of neurofibrillary tangles. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and reduce the levels of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is a highly selective compound that targets specific signaling pathways in cells. It is also relatively easy to synthesize and can be obtained in high purity. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the development of more potent and selective derivatives of this compound that can be used in the treatment of diseases. Another area of interest is the investigation of the mechanism of action of this compound and its effects on various signaling pathways in cells. Additionally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of benzyl chloride with pyrrolidine to form N-benzylpyrrolidine. The second step involves the reaction of N-benzylpyrrolidine with 1-chloro-3-propanol to form this compound. The final step involves the hydrochloric acid-catalyzed formation of this compound hydrochloride.
Aplicaciones Científicas De Investigación
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
1-phenylmethoxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c16-14(10-15-8-4-5-9-15)12-17-11-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMAAKZSWMTFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)


![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)

![benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5204969.png)
![2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5204975.png)
![methyl 4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5204983.png)
![N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5204991.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B5204996.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205003.png)
![3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5205017.png)
![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)